1-(2-Aminophenyl)-2,3-dihydro-1H-pyrazol-3-one
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Overview
Description
1-(2-Aminophenyl)-2,3-dihydro-1H-pyrazol-3-one is an organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolone ring fused with an aminophenyl group, making it a versatile molecule in various chemical reactions and applications. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenylhydrazine with ethyl acetoacetate under acidic conditions, leading to the formation of the pyrazolone ring . The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid at reflux temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminophenyl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Scientific Research Applications
1-(2-Aminophenyl)-2,3-dihydro-1H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: Shares structural similarities but differs in its pharmacological profile and applications.
2-Aminophenol: Another related compound with distinct chemical properties and uses.
1-Phenyl-3-methyl-5-pyrazolone: Similar in structure but with different functional groups leading to varied reactivity and applications.
Uniqueness
1-(2-Aminophenyl)-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific combination of the pyrazolone ring and aminophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9N3O |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-(2-aminophenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C9H9N3O/c10-7-3-1-2-4-8(7)12-6-5-9(13)11-12/h1-6H,10H2,(H,11,13) |
InChI Key |
CPCYCPGLBCSQMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CC(=O)N2 |
Origin of Product |
United States |
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